
3,3'-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal): is a complex organic compound that belongs to the carbazole family. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal) typically involves multi-step organic reactions. One common method includes the alkylation of carbazole followed by formylation and chlorination. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Carbazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced carbazole derivatives with hydrogenated functional groups.
Substitution: Carbazole derivatives with substituted functional groups replacing chlorine.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of advanced organic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: In biological research, carbazole derivatives are studied for their potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.
Medicine: The compound is explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: In the industrial sector, the compound is used in the development of high-performance polymers and as a component in specialty coatings and adhesives.
Mécanisme D'action
The mechanism of action of 3,3’-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparaison Avec Des Composés Similaires
- 3,6-Di-tert-butylcarbazole
- 3,6-Di-tert-butyl-9H-carbazole
- 3,6-Di-tert-butyl-9-phenylcarbazole
Comparison: Compared to these similar compounds, 3,3’-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal) exhibits unique properties due to the presence of butyl and chloropropenal groups
Propriétés
Numéro CAS |
915381-04-3 |
|---|---|
Formule moléculaire |
C22H19Cl2NO2 |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
3-[9-butyl-6-(1-chloro-3-oxoprop-1-enyl)carbazol-3-yl]-3-chloroprop-2-enal |
InChI |
InChI=1S/C22H19Cl2NO2/c1-2-3-10-25-21-6-4-15(19(23)8-11-26)13-17(21)18-14-16(5-7-22(18)25)20(24)9-12-27/h4-9,11-14H,2-3,10H2,1H3 |
Clé InChI |
JBNVMYDNDDKTLH-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C=C(C=C2)C(=CC=O)Cl)C3=C1C=CC(=C3)C(=CC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)

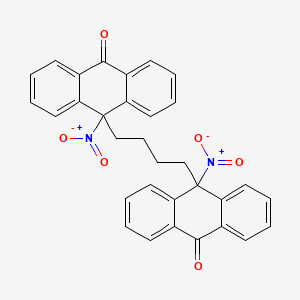
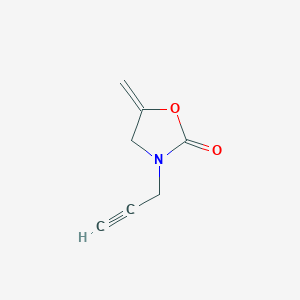

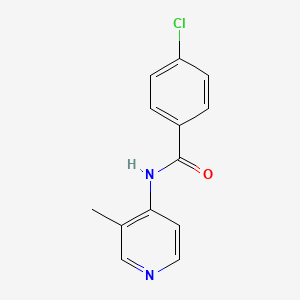
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)
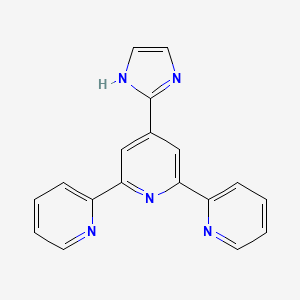
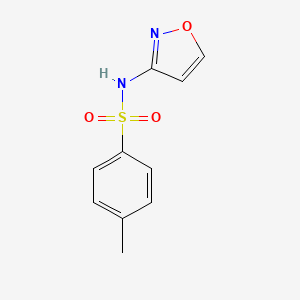
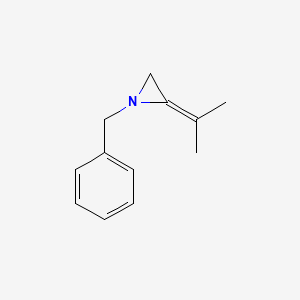

![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
